molecular formula C12H21NO2 B13570869 Ethyl 2-azaspiro[4.5]decane-3-carboxylate

Ethyl 2-azaspiro[4.5]decane-3-carboxylate

Katalognummer: B13570869
Molekulargewicht: 211.30 g/mol
InChI-Schlüssel: JHSUKCYURQTSJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-azaspiro[45]decane-3-carboxylate is a chemical compound with the molecular formula C12H21NO2 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings share a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-azaspiro[4.5]decane-3-carboxylate typically involves the reaction of a suitable precursor with ethyl chloroformate. One common method involves the use of 1-azaspiro[4.5]decane-3-carboxylic acid as a starting material. This compound is reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is typically purified using techniques such as distillation or recrystallization to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-azaspiro[4.5]decane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 2-azaspiro[4.5]decane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 2-azaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 2-azaspiro[4.5]decane-3-carboxylate is unique due to its specific functional groups and the potential for diverse chemical reactions. Its spiro structure imparts unique physical and chemical properties, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C12H21NO2

Molekulargewicht

211.30 g/mol

IUPAC-Name

ethyl 2-azaspiro[4.5]decane-3-carboxylate

InChI

InChI=1S/C12H21NO2/c1-2-15-11(14)10-8-12(9-13-10)6-4-3-5-7-12/h10,13H,2-9H2,1H3

InChI-Schlüssel

JHSUKCYURQTSJI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CC2(CCCCC2)CN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.